
beta-Amyloid (15-21)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Beta-Amyloid (15-21) is a useful research compound. Molecular weight is 852. The purity is usually 95%.
BenchChem offers high-quality beta-Amyloid (15-21) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about beta-Amyloid (15-21) including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Role in Alzheimer's Disease Pathology
Beta-amyloid peptides, particularly Aβ42, are central to the amyloid cascade hypothesis, which posits that the accumulation of these peptides leads to neurodegeneration in AD. The specific segment beta-amyloid (15-21) is involved in oligomerization and aggregation processes that contribute to plaque formation.
Pathophysiological Mechanisms
- Oligomer Formation : Beta-amyloid (15-21) promotes the formation of soluble oligomers, which are toxic to neurons and disrupt synaptic function. Studies indicate that these oligomers can impair long-term potentiation, a critical mechanism for memory and learning .
- Neuroinflammation : The presence of beta-amyloid aggregates triggers neuroinflammatory responses, contributing to neuronal damage and cognitive decline .
Therapeutic Development
Given its pivotal role in AD, beta-amyloid (15-21) has been a target for various therapeutic strategies aimed at reducing amyloid burden or modulating its effects.
Anti-Amyloid Therapies
- Monoclonal Antibodies : Therapies such as aducanumab and lecanemab target aggregated forms of Aβ, including those containing the beta-amyloid (15-21) segment. These treatments have shown promise in reducing amyloid plaques and improving cognitive functions in early-stage AD patients .
- Small Molecule Inhibitors : Compounds designed to inhibit the aggregation of beta-amyloid peptides are under investigation. These small molecules aim to prevent the formation of toxic oligomers and plaques .
Diagnostic Imaging Techniques
Imaging modalities targeting beta-amyloid deposition are essential for early diagnosis and monitoring of AD progression.
Positron Emission Tomography (PET)
PET imaging using ligands that bind specifically to amyloid plaques has been instrumental in visualizing beta-amyloid accumulation in vivo. These techniques can help differentiate between AD and other forms of dementia by assessing amyloid burden .
Magnetic Resonance Imaging (MRI)
Recent advancements in MRI technology have allowed for non-invasive imaging of amyloid plaques with higher spatial resolution compared to PET. MRI can be combined with machine learning algorithms to enhance diagnostic accuracy .
Biomarker Identification
Beta-amyloid (15-21) serves as a potential biomarker for AD diagnosis and progression monitoring.
Cerebrospinal Fluid (CSF) Analysis
Studies have shown that levels of soluble Aβ correlate with cognitive decline in AD patients, making it a viable biomarker for disease progression . The ratio of different Aβ species in CSF can provide insights into the pathological state of the brain.
Blood Biomarkers
Emerging research indicates that peripheral blood markers related to Aβ metabolism may offer less invasive options for monitoring AD progression compared to CSF analysis .
Case Studies and Research Findings
Several studies have highlighted the applications of beta-amyloid (15-21) in understanding AD:
特性
分子量 |
852 |
---|---|
配列 |
QKLVFFA |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。